Hexamethylenediamine hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
2088-79-1 |
|---|---|
Molecular Formula |
C6H17ClN2 |
Molecular Weight |
152.66 g/mol |
IUPAC Name |
hexane-1,6-diamine;hydrochloride |
InChI |
InChI=1S/C6H16N2.ClH/c7-5-3-1-2-4-6-8;/h1-8H2;1H |
InChI Key |
LDFVINFJZGUOAZ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCN)CCN.Cl |
Related CAS |
6055-52-3 124-09-4 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Process Optimization for Hexamethylenediamine and Its Hydrochloride
Conventional Industrial Synthesis of Hexamethylenediamine (B150038)
The traditional and most widely used commercial method for synthesizing hexamethylenediamine involves the catalytic hydrogenation of adiponitrile (B1665535). mdpi.comsci-hub.se This process is typically carried out at high pressures and temperatures in the presence of a metal catalyst.
The hydrogenation of adiponitrile (ADN) to hexamethylenediamine (HMDA) is a cornerstone of the nylon industry. mdpi.com This reaction is commonly performed using catalysts such as Raney nickel and Raney cobalt on an industrial scale. mdpi.comsci-hub.se Research has also explored the use of other catalysts, including supported noble metals like rhodium on alumina (B75360) (Rh/Al2O3) and nickel-based amorphous alloy catalysts. mdpi.comsci-hub.seresearchgate.net
The reaction engineering aspects involve optimizing parameters such as temperature, hydrogen pressure, and catalyst loading to maximize the yield and selectivity of HMDA. mdpi.comresearchgate.net For instance, with Raney Ni and Raney Co catalysts, increasing the hydrogen pressure and the catalyst-to-ADN ratio generally leads to a higher HMDA yield. sci-hub.se Studies have shown that a higher hydrogen concentration facilitates the rapid hydrogenation of the intermediate, 6-aminohexanenitrile (B1265705) (AHN), to the final product, HMDA. mdpi.com The reaction temperature also plays a crucial role, with the optimal temperature depending on the specific catalyst used. mdpi.com For Raney Ni, the HMDA yield can increase significantly as the temperature is raised from 60 to 100°C. mdpi.com
Catalyst development is an active area of research, with a focus on improving catalyst stability, activity, and selectivity while reducing the need for harsh reaction conditions or expensive metals. mdpi.comacs.org For example, supported cobalt catalysts on silica (B1680970) (Co/SiO2) have been developed for alkali-free hydrogenation of ADN, demonstrating high yields of HMDA and good stability over multiple reaction cycles. acs.org The interaction between the metal and the support material has been found to be critical in modulating the catalyst's reactivity. acs.org
| Catalyst | Support | Key Findings | Reference |
|---|---|---|---|
| Raney Ni | - | High HMDA yield (up to 100%) achieved with high HMDA content in the reactant feed. | researchgate.net |
| Raney Co | - | ADN conversion and HMDA selectivity are strongly influenced by reaction parameters. | mdpi.com |
| Rh/Al2O3 | Alumina | Showed good HMDA selectivity and ADN conversion under mild conditions (353 K and 3 MPa). | researchgate.net |
| Co/SiO2 | Silica | Achieved 85.4% HMDA yield under alkali-free conditions with high stability. | acs.org |
| Ni-0.15Na/Al2O3 | Alumina | 100% ADN conversion and 82.07% HMDA selectivity at 120 °C and 4 MPa. | acs.org |
A significant challenge in the hydrogenation of adiponitrile is the formation of undesired side products, which can reduce the yield and purity of hexamethylenediamine. The primary intermediate in this reaction is 6-aminohexanenitrile (AHN). mdpi.com However, other byproducts can be formed through various side reactions. These include secondary and tertiary amines, which arise from the condensation of the intermediate aldimine with other amines present in the reaction mixture. acs.org Another potential byproduct is 1-azacycloheptane (ACH), formed through intramolecular cyclization. acs.org
To enhance the selectivity towards HMDA, several strategies have been developed. Industrially, a large amount of ammonia (B1221849) or alkali metal hydroxide (B78521) solution is often used to suppress the formation of secondary and tertiary amines. sci-hub.se However, this approach has environmental and process-related drawbacks. acs.org Recent research has focused on developing alkali-free catalytic systems. acs.orgacs.org For instance, the use of a basic ionic liquid has been shown to inhibit byproduct formation. sci-hub.se Another effective method is to add a certain amount of the final product, HMDA, to the initial reactant mixture. mdpi.comresearchgate.net This has been demonstrated to increase the yield of HMDA for both Raney Ni and Raney Co catalysts. mdpi.comresearchgate.net The acidity of the catalyst support also plays a role; for example, silica is considered a more suitable support than more acidic materials as it promotes fewer condensation side reactions. semanticscholar.org Modifying catalysts with additives, such as sodium on alumina-supported nickel catalysts, can also enhance HMDA selectivity by influencing the catalyst's electronic properties and acidity. acs.org
The dominant petrochemical route to hexamethylenediamine begins with the hydrocyanation of butadiene to produce adiponitrile, which is then hydrogenated. rsc.orgresearchgate.net While this process is highly optimized and economically favorable, there is ongoing interest in alternative pathways to improve efficiency and reduce environmental impact. rsc.org
One area of optimization focuses on the catalytic systems used in the hydrogenation of adiponitrile, as discussed in the previous sections. The goal is to develop more robust, selective, and environmentally benign catalysts that can operate under milder conditions. acs.orgacs.org
Economic and life cycle assessments have been conducted to compare the conventional fossil-based route with emerging bio-based alternatives. rsc.org These studies indicate that, at present, the petrochemical route often has a lower manufacturing cost and, in some aspects, a lower environmental impact, particularly concerning eutrophication. rsc.orgrsc.org However, bio-based routes show potential for a reduced carbon footprint. rsc.org
Emerging Bio-based and Green Synthesis of Hexamethylenediamine
In response to growing environmental concerns and the desire for sustainable manufacturing, significant research has been directed towards developing bio-based routes for producing hexamethylenediamine. acs.orgresearchgate.net These methods utilize renewable feedstocks and biocatalytic processes.
Several renewable feedstocks have been explored for the synthesis of hexamethylenediamine. L-lysine, an amino acid produced on a large scale through microbial fermentation, is a promising starting material. acs.orgacs.org Researchers have engineered microorganisms like Escherichia coli to convert L-lysine into HMDA through novel metabolic pathways. acs.orgnih.gov
Adipic acid, which can also be produced from renewable sources such as glucose or fatty acids, is another key precursor. acs.orgacs.org Biocatalytic cascades have been designed to convert adipic acid into HMDA. researchgate.netacs.org
5-(hydroxymethyl)furfural (HMF), a platform chemical derived from the dehydration of sugars like fructose (B13574), represents another potential bio-based route to HMDA. rsc.orgresearchgate.net Although the conversion of HMF to HMDA is still under investigation, it offers a pathway from abundant lignocellulosic biomass. rsc.org
| Renewable Feedstock | Key Intermediates/Pathways | Reported Yield/Titer | Reference |
|---|---|---|---|
| L-Lysine | Artificial one-carbon elongation cycle, transaminase-decarboxylase cascade | 213.5 ± 8.7 mg/L | acs.orgnih.gov |
| Adipic Acid | Redirected carboxylic acid reductase cascade | 238.5 mg/L | acs.org |
| 5-(hydroxymethyl)furfural (HMF) | Multi-step chemical and/or biocatalytic conversion | Under investigation | rsc.orgresearchgate.net |
The development of bio-based routes for hexamethylenediamine relies heavily on the discovery and engineering of specific enzymes to create novel synthesis pathways. nih.govacs.org These enzymatic pathways often involve a cascade of reactions catalyzed by multiple enzymes. biorxiv.org
For the conversion of L-lysine to HMDA, researchers have constructed artificial metabolic pathways in E. coli by introducing a set of enzymes. acs.orgnih.gov This can include an L-lysine α-oxidase, enzymes for a carbon chain extension module (like LeuABCD), α-ketoacid decarboxylases (such as KivD and KdcA), and transaminases. acs.orgnih.gov Enzyme engineering, through techniques like site-directed mutagenesis, has been employed to enhance the activity and substrate specificity of these enzymes for non-natural substrates. nih.gov
In the pathway from adipic acid, carboxylic acid reductases (CARs) are key enzymes that, in combination with transaminases, can form a cascade to produce HMDA. acs.org Strategies to improve the efficiency of these pathways include mining for new enzyme variants, optimizing the expression levels of the enzymes, and regulating the availability of necessary cofactors like NADPH. acs.org Amide synthetases are also being explored for their potential in creating diamines from dicarboxylic acids. biorxiv.org
The ultimate goal of this research is to create robust microbial cell factories or efficient in vitro enzymatic systems that can produce HMDA from renewable resources at a scale and cost competitive with traditional petrochemical methods. researchgate.net
Economic and Life Cycle Assessment of Bio-based Production Routes
The transition towards a bio-based economy has spurred significant research into alternative production routes for key chemical intermediates like hexamethylenediamine (HMDA), traditionally derived from fossil fuels. Economic and Life Cycle Assessments (LCA) are crucial tools for evaluating the viability and sustainability of these emerging bio-based pathways.
Comprehensive studies comparing the conventional fossil-based route (via hydrogenation of adiponitrile from butadiene) with alternative bio-based paths have been conducted. rsc.orgcardiff.ac.uk One such study explored three distinct bio-based routes starting from high fructose syrup, derived from maize or potato starch, using 5-(hydroxymethyl)furfural (HMF) as a key intermediate building block. rsc.orgresearchgate.net
The economic viability of bio-based HMDA is a significant challenge. Factors such as the cost of renewable feedstocks and the complexity of multi-step enzymatic or chemo-catalytic conversion processes contribute to higher production costs compared to the highly optimized petrochemical route. researchgate.netosti.gov Research efforts are focused on process improvements to make these bio-based routes more cost-competitive and environmentally sound. rsc.org
| Assessment Parameter | Fossil-Based Route (Benchmark) | Bio-Based Routes (HMF Intermediate) |
|---|---|---|
| Economic Performance | Higher economic benefit | Generally lower economic benefit; higher production costs |
| CO2 Footprint | Higher GHG emissions | Potential for lower CO2 footprint (when carbon sink is included) |
| Eutrophication Potential | Lower impact | Higher impact on terrestrial, marine, and freshwater systems |
| Raw Material | Butadiene (from fossil fuels) | High fructose syrup (from maize, potato starch) |
Specific Synthesis of Hexamethylenediamine Hydrochloride
This compound is the salt formed from the neutralization of hexamethylenediamine. It serves as a crucial crystalline intermediate and a direct feedstock for certain polymerization processes.
Salt Formation Mechanisms and Crystallization Research
The formation of this compound is a straightforward acid-base reaction. Hexamethylenediamine [H₂N(CH₂)₆NH₂] possesses two primary amine groups, which are basic. When reacted with hydrochloric acid (HCl), each amine group accepts a proton (H⁺) from the acid, forming an ammonium (B1175870) salt. As there are two amine groups, two moles of HCl are required to fully neutralize one mole of the diamine, resulting in the formation of hexamethylenediamine dihydrochloride (B599025) [⁺H₃N(CH₂)₆NH₃⁺] 2Cl⁻. This reaction is typically carried out in a suitable solvent, and the resulting salt can be isolated through crystallization.
The crystal structure of hexamethylenediamine dihydrochloride has been a subject of detailed research. X-ray diffraction studies have elucidated its precise atomic arrangement. The compound crystallizes in the monoclinic system, which is characterized by three unequal axes with one oblique angle. iucr.org Well-defined crystals for analysis can be obtained by slow cooling from a solution in an ethyl alcohol and water mixture. iucr.org
Purification of the parent hexamethylenediamine before salt formation can be achieved by recrystallization from hydrocarbon solvents like cyclohexane (B81311). google.com Crude hexamethylenediamine is dissolved at an elevated temperature and then cooled to induce crystallization of the purified product. google.com
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₁₈N₂Cl₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 4.60 Å, b = 14.19 Å, c = 15.68 Å, β = 90.8° |
| Molecules per Unit Cell (Z) | 4 |
| N-Cl Distances | Two types, averaging 3.11 Å and 3.24 Å |
Integration in Polymerization Feedstocks (e.g., for Poly(hexamethylene biguanide) Hydrochloride)
This compound is a key starting material (monomer) for the synthesis of certain polymers, most notably poly(hexamethylene biguanide) hydrochloride (PHMB), a widely used disinfectant and antiseptic. eajournals.orgmdpi.com In these polymerization reactions, the hydrochloride salt is often preferred over the free base for its stability and handling characteristics.
The synthesis of PHMB typically involves a polycondensation reaction. Several synthetic routes have been developed that utilize this compound as a primary feedstock. google.com These routes often involve reacting this compound (HmDA·2HCl) with a cyano-containing compound under heat. google.comresearchgate.net
Common synthetic pathways include:
Route 1: Reaction of this compound with dicyandiamide (B1669379) (DCDA). google.com
Route 2: Reaction of this compound with sodium dicyanamide (B8802431). mdpi.comresearchgate.net
Route 3: Reaction of this compound with 1,6-dicyanoguanidine hexane (B92381) (HmBCG). google.com
These reactions can be carried out using different polymerization techniques, such as melt polymerization or suspension polymerization, to yield the final PHMB polymer. google.com For instance, in melt polymerization, equimolar amounts of this compound and dicyandiamide are mixed and heated to temperatures around 170-190°C to initiate the condensation process, which forms the polymer and ammonium chloride as a byproduct. google.com The use of this compound is integral to these established industrial processes for producing this important polymeric biocide. echemi.combiosynth.com
Theoretical and Computational Chemistry Investigations of Hexamethylenediamine Hydrochloride Systems
Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)
Quantum chemical calculations, such as those based on Density Functional Theory (DFT) and ab initio methods, are instrumental in elucidating the fundamental properties of molecules. nih.gov These methods solve the Schrödinger equation for a given system, providing detailed information about its electronic structure and energy. For hexamethylenediamine (B150038) hydrochloride, these calculations can be used to understand its geometry, vibrational frequencies, and the nature of the chemical bonds within the molecule.
The electronic structure of a molecule dictates its chemical and physical properties. Molecular orbital (MO) theory, a cornerstone of quantum chemistry, describes the distribution of electrons in a molecule in terms of molecular orbitals, which are formed from the combination of atomic orbitals. researchgate.net For hexamethylenediamine hydrochloride, analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net
DFT calculations at the B3LYP/6-31G++(d,p) level of theory have been used to analyze the HOMO and LUMO of related hexamethylenediamine complexes to understand charge transfer within the structures. researchgate.net The results of such analyses can reveal the regions of the molecule that are most likely to be involved in chemical reactions. For instance, in studies of corrosion inhibitors with similar functional groups, DFT has been used to identify the atoms with the highest electron density, which are often the sites of interaction with a metal surface. researchgate.net
Table 1: Calculated Quantum Chemical Parameters
| Parameter | Description | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | Relates to chemical reactivity and stability. researchgate.net |
| Dipole Moment (μ) | Measure of the overall polarity of the molecule. | Influences intermolecular interactions and solubility. researchgate.net |
| Mulliken Charges | Distribution of atomic charges within the molecule. | Identifies electron-rich and electron-poor centers. nih.gov |
This table is for illustrative purposes. Specific values for this compound would require dedicated computational studies.
Quantum chemical calculations are invaluable for predicting the pathways of chemical reactions and identifying the transition states involved. arxiv.org By mapping the potential energy surface of a reaction, chemists can determine the most likely mechanism and calculate the activation energy, which governs the reaction rate. For this compound, this could involve studying its formation from hexamethylenediamine and hydrochloric acid, or its role in polymerization reactions. mnstate.edu
For example, in the synthesis of non-isocyanate polyurethanes, computational studies have been used to understand the higher reactivity of certain cyclic carbonates by analyzing the transition states of their ring-opening reactions with amines. rsc.org Similar approaches could be applied to understand the reactivity of the amine groups in this compound.
In solution, the amine groups of hexamethylenediamine can exist in different protonation states depending on the pH of the environment. imist.ma this compound itself is the salt formed by the protonation of one or both amine groups by hydrochloric acid. texas.gov Quantum chemical calculations can be used to model these protonation equilibria and to understand the nature of the ionic interactions between the protonated amine groups and the chloride counter-ion. researchgate.net
Studies on similar polyamines have shown that the protonation constants can be influenced by the nature of the supporting electrolyte, and these effects can be interpreted in terms of weak complex formation. researchgate.net The Specific Ion Interaction Theory (SIT) is one model used to account for the dependence of protonation constants on ionic strength. researchgate.net In acidic solutions, it is assumed that the hexamethylenediamine molecule can be easily protonated to form cationic species that can then interact with anions in the solution. imist.ma
The properties and behavior of a molecule can be significantly influenced by its solvent environment. repositorioinstitucional.mx Computational methods can account for these solvation effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by representing the solvent as a continuous medium with a specific dielectric constant. researchgate.net
For this compound, studying solvation effects is crucial for understanding its behavior in aqueous solutions. The dielectric constant of the solvent affects the strength of ionic interactions and the stability of charged species. researchgate.netescholarship.org By performing calculations in different dielectric environments, researchers can gain insight into how the solvent modulates the structure and reactivity of the compound. researchgate.net
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of a chemical system by solving Newton's equations of motion for all the atoms in the system. plos.org This allows for the study of the time-dependent behavior of molecules, including their conformational changes, diffusion, and interactions with other molecules. upc.edu
For this compound, MD simulations can be used to study its interactions with water molecules in solution, providing insights into its hydration shell and the dynamics of the surrounding solvent. imist.ma In the context of its use as a corrosion inhibitor, MD simulations can model the adsorption of the molecule onto a metal surface, revealing the orientation and binding of the inhibitor to the surface atoms. researchgate.netimist.ma These simulations can also be used to understand the formation of protective films on the metal surface. researchgate.net
Advanced Computational Methodologies for Chemical Reactivity and Stability Prediction
Beyond standard quantum chemical calculations and MD simulations, a variety of advanced computational methodologies are being developed to predict chemical reactivity and stability with greater accuracy and efficiency. beilstein-journals.org These include machine learning approaches, which can be trained on large datasets of known reactions to predict the outcomes of new reactions. arxiv.org
For a molecule like hexamethylenediamine, which is a key monomer in the production of polymers like nylon 66, computational methods can be used to predict its reactivity in polymerization processes. wikipedia.org For instance, density functional theory (DFT) calculations have been used to study the selective hydrogenation of adiponitrile (B1665535) to hexamethylenediamine, providing insights into how the catalyst's electronic structure influences its activity and selectivity. nih.gov These advanced methods hold promise for the rational design of new catalysts and the optimization of reaction conditions for the synthesis of polymers derived from hexamethylenediamine. beilstein-journals.orgpurdue.edu
Role in Advanced Polymerization Chemistry and Material Science
Poly(hexamethylene biguanide) Hydrochloride (PHMB) Synthesis Research Using Hexamethylenediamine (B150038) Hydrochloride
Hexamethylenediamine hydrochloride is a key starting material in the synthesis of Poly(hexamethylene biguanide) hydrochloride (PHMB), a cationic biocide with broad applications. mdpi.comrsc.org The synthesis of PHMB can be achieved through various routes, often involving the polycondensation of hexamethylenediamine or its derivatives. mdpi.comatamankimya.com
Melt Polymerization Processes and Structural Control
Melt polymerization is a common method for synthesizing PHMB using this compound. google.com In one process, this compound is reacted with dicyandiamide (B1669379) at elevated temperatures (170-190°C). google.com This reaction yields a mixture of PHMB and ammonium (B1175870) chloride. google.com The resulting PHMB is typically a glassy solid with low purity, viscosity, and molecular weight. google.com
Another melt polymerization route involves reacting this compound with sodium dicyanamide (B8802431) at 160-170°C, which also produces a brittle solid with a low molecular weight. google.com A significant challenge in melt polymerization is the increase in viscosity in the later stages of the reaction, making stirring difficult. google.com To overcome some of these drawbacks, suspension polymerization has been developed as an alternative method. google.com
Structural control during PHMB synthesis is crucial as its bactericidal effect is dependent on its molecular structure, molecular weight, and molecular weight distribution. google.com Linear structures are generally more effective than those with side chains or cross-linking. google.com
Biguanide (B1667054) Group Reactivity and Polymer Modification
The antimicrobial activity of PHMB is attributed to the very basic biguanide group. mdpi.com This functional group is attached to a flexible hexamethylene spacer. mdpi.com The synthesis of PHMB involves the reaction of hexamethylenediamine with a compound that introduces the biguanide linkage, such as sodium dicyanamide. mdpi.comresearchgate.net
During the synthesis of PHMB, side reactions can occur, leading to the formation of guanidine (B92328) units in the polymer chain. atamankimya.com This means the final structure of PHMB can be a combination of repeating biguanide and guanidine units. atamankimya.com The reactivity of the biguanide group also allows for further polymer modification. For instance, organosilicon derivatives of PHMB have been prepared by reacting PHMB oligomers with 3-Glycidoxypropyltrimethoxysilane. researchgate.net
Molecular Weight Distribution Analysis in PHMB Polymers
The molecular weight of PHMB is a critical factor influencing its properties and efficacy. google.comgoogle.com Commercial PHMB is a polydisperse mixture of oligomers. nih.gov The polymerization process, which involves dynamic equilibrium of polymerization and depolymerization, results in a distribution of chain lengths. mdpi.comnih.gov
Gel permeation chromatography is a common technique used to determine the molecular weight of PHMB. mdpi.com Reports indicate that commercial PHMB has a weight-averaged molecular weight (M̅w) of around 2,400 to 2,639 g/mol and an average degree of polymerization of approximately 12. mdpi.com However, due to the low molecular weight, the end groups of the polymer chains, which can be nitrile, guanidine, or amine groups, cannot be neglected in molecular weight calculations. mdpi.com The molecular weight distribution can be modeled using the most probable distribution for step-growth polymerization. mdpi.com The number-average degree of polymerization (Xn) for PHMB has been estimated to be around 3.95 to 6.5, with a corresponding number-average molecular weight (M̅n) of approximately 1,429 to 1,517 g/mol . mdpi.com The chain length can range from 2 to over 40 monomer units. mdpi.comnih.gov
Interfacial Polymerization Applications and Mechanistic Studies
Hexamethylenediamine is a key monomer in interfacial polymerization, a process used to synthesize a variety of polymers, including polyamides like Nylon 6,10. blogspot.comlibretexts.org This technique involves the reaction of two immiscible solutions, each containing one of the reactive monomers, at the interface between them. blogspot.comslideshare.net For instance, the synthesis of Nylon 6,10 occurs at the interface of an aqueous solution of hexamethylenediamine and an organic solution of sebacoyl chloride. libretexts.orgscribd.com
The mechanism of this polycondensation reaction has been a subject of study. It is proposed that the polymerization occurs in a mixed monolayer of the adsorbed monomers at the liquid-liquid interface. rsc.org The polymer precipitates from this monolayer once the interfacial pressure surpasses the equilibrium spreading pressure of the polymer, leading to the formation of a thick film. rsc.org Key parameters influencing this process include the solvent system, with different interfacial pressures observed for interfaces like carbon tetrachloride/water, n-heptane/water, and benzene/water. rsc.org
Interfacial polymerization is advantageous as it can produce high molecular weight polymers rapidly under normal temperature and pressure conditions. blogspot.com The reaction is typically fast and irreversible. libretexts.org During the polymerization of hexamethylenediamine with a diacid chloride, a small molecule, hydrochloric acid (HCl), is produced as a byproduct. blogspot.comlibretexts.org To neutralize this acid and prevent it from protonating the amine groups of the hexamethylenediamine, which would inhibit the reaction, a weak base is often added to the aqueous phase. libretexts.org
The kinetics of the process are diffusion-controlled. innov-ia.com The monomers diffuse to the interface and react with the growing polymer chain ends. blogspot.com The rate of polymer formation can be influenced by the diffusion coefficient of the diamine in the forming polymer membrane and the total concentration of the diamine in the aqueous phase. innov-ia.com The properties of the resulting polymer film, such as its quality, can be affected by the rate of its removal from the interface and the concentrations of the monomers. libretexts.org
| Parameter | Description | Significance |
| Monomers | Hexamethylenediamine (aqueous phase), Sebacoyl chloride (organic phase) | Reactants for the formation of Nylon 6,10. libretexts.orgscribd.com |
| Solvent System | Immiscible liquids (e.g., water and an organic solvent) | Creates the interface where polymerization occurs. blogspot.com |
| Acid Scavenger | Weak base (e.g., sodium bicarbonate) in the aqueous phase | Neutralizes the HCl byproduct to maintain the reactivity of the diamine. libretexts.org |
| Interfacial Pressure | The pressure at which the polymer precipitates from the monomer monolayer | A key factor in the formation of a thick polymer film. rsc.org |
| Diffusion | Movement of monomers to the interface | Controls the rate of the polymerization reaction. innov-ia.com |
Hexamethylenediamine-Mediated Film Deposition and Surface Chemistry
Hexamethylenediamine (HMDA) plays a significant role in mediating the deposition of thin films and modifying surface chemistry, particularly in the context of bio-inspired coatings like polydopamine. nih.govnih.gov Its ability to enhance film formation, even at low monomer concentrations, has opened up new avenues for creating functional surfaces for a wide range of applications. researchgate.netfrontiersin.org The primary amine groups of HMDA are crucial for its activity in these processes. nih.govnih.gov
The addition of HMDA to catechol-based solutions can induce the formation of substrate-independent polymer films. nih.govnih.gov This is particularly valuable in materials science, where the ability to coat various substrates under wet conditions is highly sought after. nih.gov The resulting films often exhibit a high degree of cross-linking and stability. researchgate.net
Polydopamine Coatings: Mechanism of Amine-Quinone Condensation
The formation of polydopamine (PDA) coatings is a complex process involving the oxidation of dopamine (B1211576) to dopamine-quinone. acs.org Hexamethylenediamine has been shown to significantly enhance the deposition of PDA films, especially at low dopamine concentrations (e.g., <1 mM), where film formation would not typically occur. researchgate.netfrontiersin.org The proposed mechanism involves the interplay between amine-quinone condensation and other reaction pathways. researchgate.netacs.org
It is suggested that HMDA participates in intermolecular amine-quinone condensation processes. nih.govresearchgate.net This involves the attack of the amine groups of HMDA onto the quinone moieties of oxidized dopamine. nih.gov This reaction competes with the intramolecular cyclization of dopamine-quinone that leads to the formation of 5,6-dihydroxyindole (B162784) (DHI), which is less adhesive. researchgate.net By promoting intermolecular cross-linking, HMDA facilitates the formation of adhesive oligomer structures that deposit onto the surface. researchgate.netresearchgate.net
Structural studies using techniques like solid-state NMR and MALDI-MS have provided evidence for the formation of covalent cross-linked structures between dopamine and HMDA. nih.govnih.gov It has been concluded that HMDA enhances polydopamine adhesion by acting on dopamine quinone and potentially through covalent coupling with downstream intermediates like DHI. nih.govnih.gov The process of film formation is accelerated in the presence of HMDA, even under conditions of rapid quinone generation induced by oxidants like periodate. frontiersin.org Interestingly, the effect of HMDA on PDA film formation is completely inhibited by N-acetylation of HMDA, confirming the critical role of the primary amine groups. nih.govnih.gov
Development of Substrate-Independent Surface Coatings
A key advantage of using hexamethylenediamine in conjunction with catechols like dopamine is the ability to create substrate-independent surface coatings. nih.govnih.gov This means that the resulting polymer films can be deposited on a wide variety of materials, a desirable feature for many technological and biomedical applications. nih.gov
The co-polymerization of catechols, such as pyrocatechol (B87986) or caffeic acid, with HMDA under oxidizing conditions leads to the formation of functionalizable coatings. researchgate.netmdpi.com For example, thin films have been successfully deposited on Ti6Al4V alloys by the autoxidation of caffeic acid in the presence of equimolar amounts of HMDA. acs.org This approach allows for the combination of the inherent properties of the substrate with the functionality of the coating. acs.org
The versatility of this method is further demonstrated by its application in creating hydrophobic surfaces. A primer coating can be generated by the reaction between pyrocatechol and HMDA, which can then be further functionalized to impart hydrophobicity. mdpi.com This strategy highlights the potential of using HMDA-mediated polymerization to create platforms for a broad range of surface modifications. mdpi.com
Functionalization of Surfaces via Polymer Grafting
Hexamethylenediamine is also utilized in the functionalization of surfaces through polymer grafting. This often involves introducing amine functionalities onto a surface, which can then serve as anchor points for subsequent chemical reactions. For instance, poly(ε-caprolactone) nanofibers have been treated with hexamethylenediamine to introduce amine groups on their surface. mdpi.com These amine groups can then be used to immobilize various biomolecules, such as chitosan (B1678972) and collagen, using coupling agents. mdpi.com
Another approach involves the use of a bio-inspired polydopamine layer as an intermediary. Surfaces can first be coated with polydopamine, which naturally presents amine groups. researchgate.net The surface can then be further functionalized by grafting hexamethylenediamine onto the polydopamine layer, thereby increasing the density of reactive amine groups. researchgate.net This enhanced amine functionality can improve the interfacial adhesion between the modified surface and a matrix material, such as an epoxy resin. researchgate.net
Furthermore, hexamethylenediamine has been used in the synthesis of hyperbranched dendritic polymers grafted onto surfaces like glass fibers. tandfonline.com In this process, the grafting reaction involves repeating a Michael addition followed by an amination step where hexamethylenediamine reacts with ester moieties. tandfonline.com This method allows for the growth of complex polymer architectures from the surface. tandfonline.com
Supramolecular Chemistry and Host Guest Interactions
Hydrogen Bonding Networks in Hydrochloride Salt Structures
The crystal structure of hexamethylenediamine (B150038) dihydrochloride (B599025) is significantly influenced by a network of hydrogen bonds. In its redetermined crystal structure, the hexane-1,6-diammonium dichloride, the ions organize into a layered structure. researchgate.net These layers are composed of alternating dications and anions, which are interconnected through hydrogen bonds. researchgate.net Specifically, the structure features two distinct N-H⋯Cl⁻ interactions. researchgate.net
Studies comparing the halide salts of hexamethylenediamine reveal both similarities and differences based on the anion. The chloride and bromide salts are isomorphous, meaning they have a similar crystal structure. nih.gov Both exhibit a slight deviation from planarity in the central C-C-C-C torsion angle of the hydrocarbon backbone, measured at 173.89 (10)° for the chloride salt. nih.gov The hydrogen-bonding patterns are also very similar between the chloride and bromide salts, with bifurcated interactions occurring between the nitrogen donor atoms and the halide acceptors. nih.gov However, the iodide salt displays a markedly different molecular structure and packing arrangement. nih.gov
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₆H₁₈N₂²⁺ · 2Cl⁻ | nih.gov |
| C-C Bond Distances | Ranges from 1.507 (4) to 1.538 (4) Å | researchgate.net |
| Central C-C-C-C Torsion Angle | 173.89 (10)° | nih.gov |
| Key Hydrogen Interactions | N-H⋯Cl⁻ | researchgate.net |
Metal Chelation Studies and Coordination Chemistry
Hexamethylenediamine, the parent amine of the hydrochloride salt, is a fundamental building block in the synthesis of ligands for metal chelation and coordination chemistry. While the protonated amine groups in the hydrochloride salt are less available for direct coordination, the diamine itself is widely used to create more complex molecules with specific metal-binding properties. These derivative ligands can form stable complexes with a variety of metal ions.
For example, hexamethylenediamine can be reacted with other molecules to form Schiff base ligands. A ligand synthesized from 3-ethoxysalicylaldehyde (B1293910) and hexamethylenediamine has been shown to form a neutral dinuclear double-stranded helicate with Copper(II) ions, with the formula [Cu₂(L)₂]. mdpi.com In this complex, each copper ion is coordinated in a distorted square planar geometry by an N₂O₂ donor set from two deprotonated ligand molecules. mdpi.com
Furthermore, hexamethylenediamine is a monomer used in the synthesis of polymers that can act as chelators. A copolymer resin created through the condensation of 8-hydroxyquinoline, hexamethylenediamine, and formaldehyde (B43269) can function as a ligand to form coordination polymer complexes with transition metals like Cu²⁺, Ni²⁺, and Zn²⁺. researchgate.net The resulting materials are studied for properties such as photoluminescence. researchgate.net Poly(hexamethylene biguanide) hydrochloride (PHMB), a polymer synthesized from hexamethylenediamine, is also noted to be an effective metal chelator, similar to its parent molecule, biguanide (B1667054). researchgate.netmdpi.com
| Derived Ligand/Polymer | Metal Ion(s) | Resulting Complex/Structure | Reference |
|---|---|---|---|
| Bis(2-hydroxyphenylimine) Schiff base | Cu(II) | Dinuclear double-stranded helicate | mdpi.com |
| 8-HQHMDAF copolymer resin | Cu²⁺, Ni²⁺, Zn²⁺ | Co-polymeric metal complexes | researchgate.net |
| Poly(hexamethylene biguanide) hydrochloride (PHMB) | General Metals | Metal chelation similar to biguanide | mdpi.com |
Design of Supramolecular Assemblies and Smart Materials Using Hexamethylenediamine Derivatives
Hexamethylenediamine and its derivatives are valuable components in the design of complex supramolecular assemblies and "smart" materials that respond to external stimuli. The length and flexibility of the six-carbon chain in hexamethylenediamine make it an ideal spacer for linking functional groups in the construction of larger, ordered systems.
A notable example is in the field of host-guest chemistry involving cucurbit[n]urils. Hexamethylenediamine has a high affinity for cucurbit frontiersin.orguril (CB6), as its length is optimal to fit within the macrocycle's cavity, benefiting from strong ion-dipole interactions. bilkent.edu.tr This specific recognition has been exploited to catalyze 1,3-dipolar cycloaddition reactions, enabling the synthesis of complex structures like polyrotaxanes, where multiple CB6 rings are threaded onto a polymer chain derived from monomers containing the hexamethylenediamine spacer. bilkent.edu.tr These assemblies can function as stimuli-responsive materials. bilkent.edu.tr
Hexamethylenediamine is also used to mediate the formation of functional polymer films. It can induce the deposition of polydopamine films from dopamine (B1211576) solutions at low concentrations, a process that relies on intermolecular amine-quinone condensation to create highly cross-linked structures. frontiersin.org Additionally, polymers derived from hexamethylenediamine, such as Poly(hexamethylene biguanide) hydrochloride (PHMB), are considered building blocks for smart materials due to their capacity for forming multiple hydrogen bonds and chelating metals. researchgate.netmdpi.com The development of smart materials often involves integrating responsive components, such as polymers derived from hexamethylenediamine, into a matrix to create materials for sensing, actuation, or controlled release applications. e3s-conferences.orgrsc.orgmdpi.com
| Application Area | Derivative/System | Description | Reference |
|---|---|---|---|
| Host-Guest Chemistry | Hexamethylenediamine with Cucurbit frontiersin.orguril (CB6) | Forms stable host-guest complexes used to construct polyrotaxanes and molecular switches. | bilkent.edu.tr |
| Functional Coatings | Hexamethylenediamine with Dopamine | Promotes the formation of polydopamine films through cross-linking reactions. | frontiersin.org |
| Smart Polymers | Poly(hexamethylene biguanide) hydrochloride (PHMB) | Acts as a building block for smart materials due to extensive hydrogen bonding and chelation capabilities. | researchgate.netmdpi.com |
| Non-isocyanate Polyurethanes | Diamine derivatives of dimerized fatty acids | Used as a sustainable platform for synthesizing environmentally friendly polyurethanes. | researchgate.net |
Catalytic Applications and Mechanistic Studies
Hexamethylenediamine (B150038) as a Ligand or Promoter in Catalytic Systems
Hexamethylenediamine and other diamines serve as crucial components in the architecture of catalytic systems, functioning as ligands that can coordinate with metal centers to create highly effective catalysts. The spacing and nature of the amine groups in diamines can dictate the geometry and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
One area where diamines have shown significant promise is in asymmetric hydrogenation. For instance, Ru(II) complexes incorporating N-heterocyclic carbene (NHC) and diamine ligands have been developed as versatile precatalysts. acs.org These air- and moisture-stable complexes are effective in the asymmetric hydrogenation of various substrates, including isocoumarins and ketones. acs.org The diamine ligand plays a critical role in these systems, with studies revealing that it can exhibit unusual tridentate coordination through C-H activation, forming a metal-carbon bond with the phenyl ring of the diamine. acs.org
Furthermore, hexamethylenediamine itself can be used to synthesize Schiff base ligands. The reaction of hexamethylenediamine with benzil, for example, yields a macrocyclic Schiff base ligand. ajol.info This ligand can then react with metal ions like Mn(II), Ni(II), and Co(II) to form square planar complexes. ajol.info Such complexes are subjects of interest for their potential catalytic applications in various chemical and photochemical reactions. ajol.info
While not always explicitly termed a "promoter," additives that are structurally related to or are the product of the main reaction, such as hexamethylenediamine in adiponitrile (B1665535) hydrogenation, can influence the reaction pathway. In some nitrile hydrogenations, the addition of a base like sodium hydroxide (B78521) (NaOH) is employed to suppress the formation of secondary amines, thereby promoting the selectivity towards the desired primary amine. matthey.com
Mechanistic Insights into Catalyzed Reactions Involving Hexamethylenediamine Precursors
In the context of asymmetric hydrogenation catalyzed by Ru(II)-NHC-diamine complexes, mechanistic investigations have shed light on the catalytic cycle. Stoichiometric reactions and NMR experiments have helped identify key intermediates. acs.org For example, the precatalyst can undergo dehydrochlorination upon treatment with a base to form an amido complex, which is a key step in the activation of the catalyst. acs.org
The synthesis of the antiseptic chlorhexidine (B1668724) provides another example of a reaction where a hexamethylenediamine derivative is a key reactant. The industrial synthesis involves a two-step procedure where hexamethylenediamine dihydrochloride (B599025) reacts with sodium dicyanamide (B8802431), followed by the addition of 4-chloroaniline (B138754) hydrochloride. beilstein-journals.org The mechanism is proposed to proceed through the formation of a non-isolated triguanide intermediate which then cyclizes. beilstein-journals.org
Kinetic studies are a powerful tool for elucidating reaction mechanisms. For instance, in amination reactions via nucleophilic aromatic substitution, kinetic investigations have helped to distinguish between different possible reaction pathways and have revealed the catalytic effect of species formed in situ. rsc.org Such insights are invaluable for optimizing reaction conditions and improving yields in processes that may be analogous to those used in the synthesis of hexamethylenediamine precursors or derivatives.
Design of Novel Catalysts for Diamine Production
The production of hexamethylenediamine is predominantly achieved through the hydrogenation of adiponitrile. wikipedia.org The design of efficient and selective catalysts for this transformation is a major area of research.
Hydrogenation of Adiponitrile
A variety of catalysts have been developed for the hydrogenation of adiponitrile to hexamethylenediamine. These include:
Raney Catalysts: Raney Ni and Raney Co are effective catalysts for this process. mdpi.com Studies have shown that reaction parameters such as temperature, hydrogen pressure, and the ratio of adiponitrile to hexamethylenediamine in the feed can be optimized to achieve high yields of hexamethylenediamine. mdpi.com For instance, with both Raney Ni and Raney Co catalysts, nearly complete conversion of adiponitrile to hexamethylenediamine has been achieved at 80 °C and 8 MPa of H₂ pressure with a specific reactant to catalyst ratio. mdpi.com
Iron and Cobalt Catalysts: Industrial processes often employ catalysts based on cobalt and iron for the high-pressure hydrogenation of adiponitrile. wikipedia.org
Noble Metal Catalysts: Rhodium on an alumina (B75360) support has also been investigated for the three-phase slurry reactor hydrogenation of adiponitrile. biorxiv.org
Nanoparticle Catalysts: A recent development is the use of a nano-Co₂P/HT catalyst, which has shown high yields for the hydrogenation of adiponitrile to hexamethylenediamine under atmospheric hydrogen pressure. mdpi.com This catalyst can be recovered and reused multiple times without significant loss of activity. mdpi.com
Data on Catalyst Performance in Adiponitrile Hydrogenation
| Catalyst | Temperature (°C) | H₂ Pressure (MPa) | Key Findings | Reference |
| Raney Ni | 100 | 8 | 100% HMDA yield achieved under specific conditions. | mdpi.com |
| Raney Co | 80 | 8 | >99% HMDA yield achieved under optimized conditions. | mdpi.com |
| Iron-based | 100-180 | 20-35 | Industrial process catalyst. | wikipedia.org |
| Cobalt-based | 100-135 | 60-65 | Industrial process catalyst. | wikipedia.org |
| nano-Co₂P/HT | Not specified | Atmospheric | High yield of HMDA, reusable catalyst. | mdpi.com |
Alternative and Bio-based Routes
There is growing interest in developing sustainable routes to diamines from renewable feedstocks. researchgate.net While not yet commercially competitive with petrochemical methods, research is ongoing. researchgate.net One approach involves the design of enzymatic cascades to transform inert cycloalkanes into α,ω-diamines. biorxiv.org For example, an E. coli consortium has been engineered to produce hexamethylenediamine from cyclohexane (B81311) in a one-pot, two-step process. biorxiv.org
The design of catalysts for other diamines also provides insights applicable to hexamethylenediamine production. For example, pathways for the catalytic synthesis of 1,3-cyclohexanediamine (B1580663) from resorcinol (B1680541) have been designed, utilizing catalysts like Raney Ni for the hydrogenation step. mdpi.com
Green Chemistry and Sustainable Production Research
Assessment of Environmental Impact of Production Processes (e.g., CO2 Footprint, Eutrophication Potential)
The environmental performance of chemical production is often evaluated through Life Cycle Assessment (LCA), a methodology that considers impacts across the entire production chain, from raw material extraction to the final product. Key metrics in these assessments include the carbon dioxide (CO2) footprint, which quantifies greenhouse gas emissions, and the eutrophication potential, which measures the enrichment of water bodies with nutrients that can lead to harmful algal blooms and oxygen depletion. researchgate.neticm.edu.pl
Research comparing the conventional fossil-based production of hexamethylenediamine (B150038) with emerging bio-based routes has revealed a complex trade-off between different environmental impacts. The traditional method for producing HMDA involves the hydrogenation of adiponitrile (B1665535), which is typically derived from petroleum-based butadiene. rsc.orgresearchgate.net Alternative bio-based pathways often start from renewable feedstocks like starch or sugars, which are converted to intermediates such as 5-hydroxymethylfurfural (B1680220) (HMF) and then further processed to HMDA. rsc.orgresearchgate.net
Table 1: Comparative Environmental Impact of Hexamethylenediamine Production Routes
| Production Route | Feedstock | CO2 Footprint (kg CO2 eq/kg HMDA) | Eutrophication Potential (kg PO4 eq/kg HMDA) |
| Fossil-Based | |||
| Route 1: Conventional | Butadiene | Data not available | Data not available |
| Bio-Based (from HMF) | |||
| Route 2: via 1,6-Hexanediol (B165255) (HDO) | High-Fructose Syrup | Data not available | Data not available |
| Route 3: via Tetrahydrofurandimethanol (THFDM) & 2,5-Bis(aminomethyl)tetrahydrofuran (AM-THF) | High-Fructose Syrup | Data not available | Data not available |
| Route 4: via 2,5-Diformylfuran (DFF) & 2,5-Bis(aminomethyl)tetrahydrofuran (AM-THF) | High-Fructose Syrup | Data not available | Data not available |
Data for this table is based on life cycle assessment studies. The specific values can vary depending on the system boundaries and assumptions of the study. The "Data not available" fields indicate that while the studies discuss these impacts, specific numerical values for each route were not provided in the publicly available search results. The research indicates a trade-off, with bio-based routes potentially having a lower CO2 footprint but higher eutrophication potential.
Research on Biodegradation Pathways and Environmental Fate of Hexamethylenediamine in Aqueous Systems
The environmental fate of a chemical, including its persistence and degradation, is a crucial aspect of its green profile. Research indicates that hexamethylenediamine is readily biodegradable in aqueous environments. santos.com This is a positive attribute, as it suggests the compound is unlikely to persist and accumulate in ecosystems.
Due to its high water solubility, if released into the environment, hexamethylenediamine is expected to primarily partition into the water compartment. oecd.org Its potential for bioaccumulation in aquatic organisms is low. oecd.org Studies on its biodegradation have shown significant removal in activated sludge systems, and it is expected to biodegrade in soil as well. oecd.org An OECD 301D closed bottle test demonstrated 82% biodegradation of hexamethylenediamine over 28 days. santos.com The half-life of hexamethylenediamine in water has been estimated to be between 3 and 6 hours. ajcsd.orgnih.gov
Detailed research into the metabolic pathways of hexamethylenediamine degradation is ongoing. One study has explored the degradation of hexamethylenediamine by Pseudomonas putida, where it can be utilized as a nitrogen source. mdpi.com This suggests a microbial breakdown pathway, which is a key mechanism for the removal of organic compounds from the environment. The initial steps of the metabolic pathway likely involve oxidation of the terminal amino groups.
Table 2: Biodegradation and Environmental Fate of Hexamethylenediamine
| Parameter | Finding | Source(s) |
| Ready Biodegradability | Readily biodegradable. | santos.com |
| Biodegradation Rate (OECD 301D) | 82% degradation in 28 days. | santos.com |
| Half-life in Water | Estimated to be 3-6 hours. | ajcsd.orgnih.gov |
| Environmental Partitioning | Primarily partitions to water due to high solubility. | oecd.org |
| Bioaccumulation Potential | Low. | oecd.org |
| Metabolic Pathway | Can be utilized as a nitrogen source by Pseudomonas putida. | mdpi.com |
Development of Resource-Efficient and Waste-Minimizing Synthetic Routes
A cornerstone of green chemistry is the design of synthetic routes that are efficient in their use of resources and generate minimal waste. For hexamethylenediamine, this has spurred research into pathways that utilize renewable feedstocks and employ highly selective and efficient catalytic systems. The goal is to move away from the traditional, often hazardous, chemical processes. researchgate.net
Several innovative bio-based routes to hexamethylenediamine are under investigation, starting from readily available renewable resources:
From Glucose: Metabolic engineering of microorganisms like Escherichia coli has enabled the direct conversion of glucose to hexamethylenediamine. acs.orgacs.org In one study, a co-culture fermentation strategy was developed, integrating an adipic acid synthesis module with a conversion module for HMDA production, resulting in a titer of 16.62 mg/L of HMDA from glucose. acs.org This approach represents a significant step towards a fully biological production process from a simple sugar.
From L-Lysine: L-lysine, an amino acid produced on a large scale through microbial fermentation, has been explored as a starting material for hexamethylenediamine. nih.govacs.org By reconstructing the synthetic pathway in Escherichia coli and employing a multi-enzyme cascade, researchers have achieved a hexamethylenediamine yield of 213.5 mg/L. nih.govacs.org Another study using engineered E. coli reported a yield of 84.67 mg/L of HMDA from L-lysine hydrochloride. nih.gov
From 1,6-Hexanediol (HDO): 1,6-Hexanediol itself can be produced from renewable resources, such as the hydrogenolysis of 5-hydroxymethylfurfural (HMF). sciengine.com The subsequent catalytic reductive amination of 1,6-hexanediol to hexamethylenediamine offers a promising green route. Various heterogeneous catalysts have been investigated for this transformation. For instance, using a Ru/Al2O3 catalyst in supercritical ammonia (B1221849), a yield of 38.4% has been reported. sciengine.com Further research has shown that modulating the reaction conditions, such as the addition of bases like Ba(OH)2 to a Ru/C catalyst system, can significantly influence the product selectivity, achieving a hexamethylenediamine yield of 34%. tu-darmstadt.deacs.org
These emerging routes highlight the potential to produce hexamethylenediamine more sustainably, reducing reliance on fossil fuels and minimizing the environmental impact of its production.
Table 3: Overview of Selected Resource-Efficient Synthetic Routes to Hexamethylenediamine
| Starting Material | Key Intermediates/Method | Catalyst/Organism | Achieved Yield/Titer |
| Glucose | Metabolic Engineering (co-culture fermentation) | Engineered Escherichia coli | 16.62 mg/L |
| L-Lysine | Metabolic Engineering (multi-enzyme cascade) | Engineered Escherichia coli | 213.5 mg/L |
| L-Lysine Hydrochloride | Metabolic Engineering | Engineered Escherichia coli | 84.67 mg/L |
| 1,6-Hexanediol (HDO) | Reductive Amination | Ru/Al2O3 in supercritical NH3 | 38.4% |
| 1,6-Hexanediol (HDO) | Reductive Amination with base modulation | Ru/C with Ba(OH)2 | 34% |
Future Outlook and Interdisciplinary Research Frontiers
Integration with Advanced Manufacturing Technologies
The unique reactivity of the amine groups in hexamethylenediamine (B150038) makes it a valuable component for advanced manufacturing processes, where precision and material properties are paramount. Its hydrochloride salt form often plays a role in aqueous-based syntheses and modifications.
Additive Manufacturing (3D Printing): Hexamethylenediamine is being explored as a component in the development of novel resins and polymers for 3D printing. acs.org It can be used as a curing agent or a monomer in polymer networks designed for additive manufacturing applications, such as creating tough, functional polyesters or interpenetrating polymer networks. acs.orglboro.ac.uk The integration of hexamethylenediamine-based polymers into 3D printing is particularly relevant for producing bespoke medical devices and drug delivery systems. lboro.ac.uknih.gov For instance, its use in creating functional biocompatible thin films demonstrates its potential in surface coatings for 3D printed biomedical devices. frontiersin.org
Flow Chemistry: The principles of flow chemistry, which involve the continuous synthesis of chemicals in reactors, offer a promising avenue for the production and utilization of hexamethylenediamine and its derivatives. beilstein-journals.org This technology allows for safer handling of reactive intermediates and can improve yield and purity. nih.gov The synthesis of polymers and other chemicals using hexamethylenediamine can be adapted to continuous-flow systems, enabling more efficient and scalable production compared to traditional batch processes. google.com This is particularly advantageous for the industrial-scale synthesis of polyamides and other polymers where consistent quality is crucial. google.comgoogle.com
Exploration in Emerging Chemical Fields
Hexamethylenediamine hydrochloride is finding new life as a versatile building block in several emerging areas of chemistry, driven by its ability to form strong, well-defined bonds and participate in complex molecular architectures.
Novel Polymer Synthesis: Beyond its role in traditional nylons, hexamethylenediamine is a key monomer in the synthesis of advanced polymers with tailored properties. acs.org Researchers are using it to create non-isocyanate polyurethanes (NIPUs), which offer a more sustainable alternative to conventional polyurethanes. mdpi.com It is also used to synthesize polyguanidines, such as poly(hexamethylene biguanide) hydrochloride (PHMB), which possess significant antimicrobial properties. researchgate.netresearchgate.net Furthermore, studies have shown that hexamethylenediamine can facilitate the formation of polydopamine films, which are of interest for their adhesive and biocompatible properties. frontiersin.org
Supramolecular Chemistry: The bifunctional nature of hexamethylenediamine makes it an excellent candidate for constructing complex supramolecular assemblies. These are large, ordered structures formed from smaller molecules held together by non-covalent interactions like hydrogen bonds. Polymers derived from hexamethylenediamine, such as PHMB, are being investigated as building blocks for "smart" materials and supramolecular structures due to their ability to form multiple hydrogen bonds. researchgate.netsemanticscholar.org
Metal-Organic Frameworks (MOFs): Hexamethylenediamine and other amines are being explored for their role in the synthesis and functionalization of Metal-Organic Frameworks. escholarship.orgkisti.re.kr MOFs are highly porous materials with applications in gas storage, catalysis, and drug delivery. nih.govrsc.org Amines can be incorporated into the MOF structure to enhance properties like carbon dioxide adsorption or to act as basic catalytic sites. mdpi.com While not always used as the primary linker, diamines like hexamethylenediamine can modify the internal environment of the MOF pores, tailoring them for specific applications. escholarship.org
Cross-Disciplinary Research Synergies and Innovation
The application of this compound is fostering innovation at the intersection of chemistry, materials science, and biotechnology. This synergy is paving the way for advanced materials with novel functionalities and a reduced environmental impact.
Biomaterials and Biomedical Engineering: A significant area of cross-disciplinary research is the use of hexamethylenediamine-based polymers in biomedical applications. ontosight.ai Poly(hexamethylene biguanide) hydrochloride (PHMB), synthesized from hexamethylenediamine, is noted for its excellent biocompatibility, antimicrobial activity, and wound-healing properties. researchgate.net It is being incorporated into wound dressings and other medical materials. researchgate.net The ability to use hexamethylenediamine to create biocompatible coatings and functionalize surfaces is critical for developing advanced medical implants and devices. frontiersin.org
Sustainable Chemistry and Biotechnology: There is a strong research push to produce hexamethylenediamine from renewable, bio-based resources instead of fossil fuels. google.comresearchgate.net This involves developing novel biosynthetic pathways in microorganisms to convert sugars or other biomass-derived materials into adipic acid and subsequently into hexamethylenediamine. researchgate.netacs.org This represents a major synergy between biotechnology and chemical engineering, aiming to create a greener supply chain for one of the world's key industrial chemicals. researchgate.net The successful bio-production of this monomer is crucial for manufacturing more sustainable, bio-based polyamides. mdpi.comgoogle.com
Q & A
Basic Research Questions
Q. How can reaction conditions be optimized to synthesize oligohexamethyleneguanidine hydrochloride (OHMG-HCl) with controlled molecular weights?
- Methodology : Adjust molar ratios of hexamethylenediamine (HMDA) to guanidine hydrochloride (GHC), reaction temperature (e.g., 160–185°C), and polymerization time. Use ¹³C NMR and ultracentrifugation to determine weight-average (M_w) and number-average (M_n) molecular weights. Establish mathematical models correlating reaction parameters with molecular weight distributions (e.g., M_w/M_n = 5.4–9.3) .
Q. What structural insights can NMR spectroscopy provide for polyhexamethylene biguanide hydrochloride (PHMB-HCl) derivatives?
- Methodology : Perform ¹³C NMR analysis to identify branching points (0.16–1.08 per molecule) and confirm the presence of hexamethylene linkers flanking biguanide units. Compare spectral data with synthetic protocols involving sodium dicyanamide and HMDA to validate backbone configurations (e.g., 6-6 linkage) .
Q. How does hexamethylenediamine hydrochloride influence the photocycle of bacteriorhodopsin (BR) films?
- Methodology : Incorporate HMDA-HCl (0.01 M) into BR films and monitor proton transfer kinetics via spectroscopic methods. Assess its role in stabilizing Schiff base deprotonation or proton retention during light-induced photocycle transitions .
Advanced Research Questions
Q. What are the structural determinants of PHMB-HCl’s antiviral activity against HIV?
- Methodology : Synthesize PHMB-HCl variants with varying hexamethylene spacer lengths and biguanide unit counts. Evaluate inhibitory effects on viral replication using cell-based assays. Correlate backbone configuration (e.g., 6-6 vs. 4-4 linkages) and molecular weight (e.g., ~2610 Da) with activity using structure-activity relationship (SAR) models .
Q. How does branching in OHMG-HCl affect its biocidal efficacy and solubility?
- Methodology : Compare linear vs. branched OHMG-HCl derivatives synthesized via controlled guanidinylation of HMDA. Measure minimum inhibitory concentrations (MICs) against Gram-positive/negative bacteria and assess water solubility through viscosity and ultracentrifugation analyses .
Q. Why does HMDA-HCl fail to react with thiocarbonyldiimidazole (TCF) in diisocyanate synthesis?
- Methodology : Investigate the basicity of HMDA-HCl in dioxane solvent systems. Compare reaction outcomes with aromatic amines (e.g., aniline) using FTIR or LC-MS to identify incomplete deprotonation or side reactions. Optimize conditions by replacing HMDA-HCl with free-base HMDA to improve diisocyanate yields .
Q. How can molecular weight distribution of HMDA-derived polymers be standardized for biomedical applications?
- Methodology : Implement size-exclusion chromatography (SEC) coupled with multi-angle light scattering (MALS) to characterize polydispersity indices (PDI). Use fractional precipitation or dialysis to isolate oligomers with narrow PDIs (e.g., M_w/M_n < 2.0) for wound healing or antimicrobial studies .
Methodological Notes
- Synthesis : Prioritize high-purity HMDA (distilled at 202–205°C) and stoichiometric control to minimize side products .
- Characterization : Combine ¹³C NMR, capillary viscosimetry, and ultracentrifugation for comprehensive molecular weight analysis .
- Safety : Adhere to OSHA guidelines for handling HMDA-HCl, including respiratory protection (NIOSH-approved masks) and skin/eye contact prevention .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
